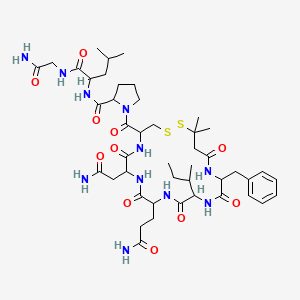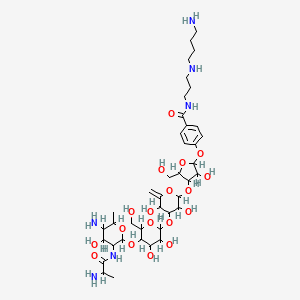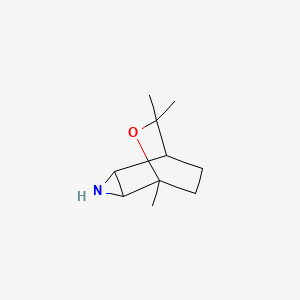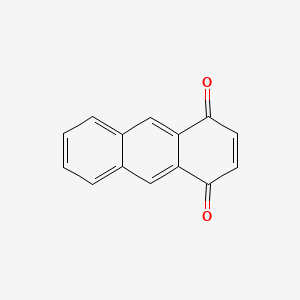
1,4-Antraquinona
Descripción general
Descripción
La 1,4-antroquinona, también conocida como antraceno-1,4-diona, es un compuesto orgánico con la fórmula molecular C14H8O2. Es un derivado del antraceno, que consiste en tres anillos de benceno fusionados con dos grupos cetona en las posiciones 1 y 4. Este compuesto es un sólido cristalino amarillo que es insoluble en agua pero soluble en disolventes orgánicos como el etanol, el cloroformo y el disulfuro de carbono . La 1,4-antroquinona se utiliza ampliamente en la producción de tintes, pigmentos y como intermedio en la síntesis orgánica.
Aplicaciones Científicas De Investigación
La 1,4-antroquinona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de tintes, pigmentos y otros compuestos orgánicos.
Industria: Utilizada en la producción de tintes, pigmentos y como precursor de varios compuestos químicos.
Mecanismo De Acción
El mecanismo de acción de la 1,4-antroquinona implica su capacidad para intercalarse en el ADN, provocando enlaces cruzados y roturas de hebras. Esta propiedad la convierte en un potente inhibidor de la topoisomerasa II, una enzima responsable del desenrollamiento y reparación del ADN dañado . Además, puede interferir con la síntesis de ARN, contribuyendo aún más a sus efectos citotóxicos .
Compuestos Similares:
Antraquinona: Estructura similar pero con grupos cetona en las posiciones 9 y 10.
Fenantrenoquinona: Otro compuesto aromático policíclico con grupos cetona.
Naftoquinona: Una estructura más simple con dos anillos de benceno fusionados y grupos cetona.
Singularidad: La 1,4-antroquinona es única debido a la posición específica de sus grupos cetona, lo que le confiere propiedades químicas y fotofísicas distintas. Su capacidad para intercalarse en el ADN e inhibir la topoisomerasa II la diferencia de otros compuestos similares, haciéndola valiosa en química medicinal .
Análisis Bioquímico
Biochemical Properties
1,4-Anthraquinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to act as a redox catalyst, facilitating electron transfer reactions. One of the key enzymes that 1,4-Anthraquinone interacts with is topoisomerase, which is involved in DNA replication and repair. The compound inhibits the activity of topoisomerase by intercalating into the DNA double helix, thereby preventing the enzyme from functioning properly . Additionally, 1,4-Anthraquinone has been shown to interact with kinases and matrix metalloproteinases, further influencing cellular processes .
Cellular Effects
1,4-Anthraquinone exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1,4-Anthraquinone can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Moreover, the compound has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 1,4-Anthraquinone involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, 1,4-Anthraquinone binds to the active site of topoisomerase, inhibiting its catalytic activity and preventing DNA replication . Additionally, the compound can act as an electron acceptor in redox reactions, facilitating the transfer of electrons and influencing cellular redox balance . These interactions collectively contribute to the compound’s biochemical and therapeutic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Anthraquinone have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1,4-Anthraquinone remains stable under certain conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products may have different biochemical properties and can influence cellular processes differently. Long-term studies in vitro and in vivo have demonstrated that 1,4-Anthraquinone can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,4-Anthraquinone vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anticancer activity and anti-inflammatory properties . At high doses, 1,4-Anthraquinone can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1,4-Anthraquinone is involved in various metabolic pathways, including hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction, acetylation, and esterification . These metabolic processes are facilitated by intestinal flora and liver metabolic enzymes. The compound’s metabolism can influence its pharmacological and toxicological effects, as different metabolites may have varying biological activities. For instance, glycuronidation and sulfation are dominant pathways that enhance the compound’s solubility and facilitate its excretion .
Transport and Distribution
The transport and distribution of 1,4-Anthraquinone within cells and tissues are critical for its biological activity. The compound is primarily absorbed in the intestines and distributed to blood flow-rich tissues and organs, such as the liver, kidneys, and lungs . Transporters and binding proteins play a role in facilitating the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of 1,4-Anthraquinone can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
1,4-Anthraquinone’s subcellular localization is essential for its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . Targeting signals and post-translational modifications may direct 1,4-Anthraquinone to specific organelles, where it can exert its biochemical effects. For example, the compound’s localization in the nucleus allows it to interact with DNA and influence gene expression, while its presence in mitochondria can affect cellular respiration and energy production .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La 1,4-antroquinona se puede sintetizar mediante varios métodos. Un método común implica la oxidación del antraceno utilizando agentes oxidantes como el ácido crómico o el dicromato de potasio en presencia de ácido sulfúrico. Otro método implica la bromación del antraceno seguida de hidrólisis para producir 1,4-antroquinona .
Métodos de Producción Industrial: En entornos industriales, la 1,4-antroquinona se produce típicamente mediante la oxidación del antraceno utilizando aire u oxígeno en presencia de un catalizador como el pentóxido de vanadio. Este método es preferido debido a su eficiencia y rentabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: La 1,4-antroquinona experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar aún más para formar derivados de antraquinona.
Reducción: La reducción de la 1,4-antroquinona puede producir antraceno-1,4-diol.
Sustitución: Puede experimentar reacciones de sustitución, como la bromación y la nitración.
Reactivos y Condiciones Comunes:
Oxidación: Ácido crómico, dicromato de potasio, ácido sulfúrico.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Bromo, ácido nítrico.
Principales Productos Formados:
Oxidación: Derivados de antraquinona.
Reducción: Antraceno-1,4-diol.
Sustitución: Derivados de antraceno bromados o nitrados.
Comparación Con Compuestos Similares
Anthraquinone: Similar structure but with ketone groups at the 9 and 10 positions.
Phenanthrenequinone: Another polycyclic aromatic compound with ketone groups.
Naphthoquinone: A simpler structure with two fused benzene rings and ketone groups.
Uniqueness: Anthracene-1,4-dione is unique due to its specific positioning of ketone groups, which imparts distinct chemical and photophysical properties. Its ability to intercalate into DNA and inhibit topoisomerase II sets it apart from other similar compounds, making it valuable in medicinal chemistry .
Propiedades
IUPAC Name |
anthracene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOTZYUVGZKSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=O)C=CC(=O)C3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212899 | |
| Record name | 1,4-Anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-12-1 | |
| Record name | 1,4-Anthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Anthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-anthraquinone?
A1: 1,4-Anthraquinone has the molecular formula C14H8O2 and a molecular weight of 208.21 g/mol.
Q2: How can 1,4-anthraquinone be spectroscopically characterized?
A2: 1,4-Anthraquinone can be characterized using various spectroscopic techniques:
- NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments within the molecule, confirming its structure. []
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule, such as the carbonyl groups in 1,4-anthraquinone. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , , , ]
- UV-Vis Spectroscopy: Analyzes the absorption and emission of light in the ultraviolet-visible region, providing insights into electronic transitions and potential applications in photochemistry. [, , , , ]
Q3: What is the mechanism of action of 1,4-anthraquinone as an anticancer agent?
A: 1,4-anthraquinone exhibits anticancer activity in the nanomolar range in vitro against L1210 leukemic cells, comparable to daunorubicin. [] It inhibits nucleoside transport, DNA, RNA, and protein synthesis, and induces DNA fragmentation, ultimately leading to apoptosis. []
Q4: Are there any known structure-activity relationships for the biological activity of 1,4-anthraquinone derivatives?
A: Studies on substituted anthraquinones, particularly in the context of E20M inhibition, suggest a relationship between the structure and effectiveness of the compound. For instance, the presence and position of methoxy and hydroxy groups significantly influence the inhibitory potency on E20M activity. [] Further research is needed to fully elucidate specific SAR trends.
Q5: What type of reactions is 1,4-anthraquinone known to undergo?
A5: 1,4-Anthraquinone participates in various reactions, including:
- Diels-Alder Reactions: It can act as a dienophile, reacting with dienes to form cycloadducts. This property is useful in synthesizing anthracycline analogs and other polycyclic compounds. [, , , , , , , ]
- Reduction Reactions: 1,4-anthraquinone can be reduced to form anthrone or anthracene derivatives. This redox behavior makes it relevant in electrochemical applications. [, , , , ]
Q6: How does the redox behavior of 1,4-anthraquinone contribute to its potential applications?
A: The ability of 1,4-anthraquinone to undergo reversible reduction makes it suitable for applications in redox flow batteries and electrochemical sensors. [, ] Its redox potential can be fine-tuned by introducing various substituents on the aromatic ring, allowing for tailored electrochemical properties. []
Q7: Can 1,4-anthraquinone act as a ligand in metal complexes?
A: While less common than its 9,10-anthraquinone isomer, research shows that 1,4-anthraquinone can act as a bridging ligand in dinuclear metal complexes. This coordination influences the redox behavior of both the metal center and the quinone moiety, leading to interesting electronic properties and potential applications in catalysis. []
Q8: Does 1,4-anthraquinone have any applications in material science?
A: 1,4-Anthraquinone and its derivatives are explored for their potential in developing organic electrode materials for batteries. [, ] Polyanthraquinone, a polymer incorporating 1,4-anthraquinone units, has shown promising results as a cathode material for lithium-ion batteries, exhibiting high capacity, cycling stability, and rate capability. []
Q9: How does the crystal structure of 1,4-anthraquinone influence its properties?
A: 1,4-Anthraquinone exhibits polymorphism, meaning it can exist in different crystal structures. [] These polymorphic forms may differ in their physical properties, such as melting point, solubility, and optical properties. Understanding the factors affecting crystal growth and polymorphism is crucial for optimizing material properties for specific applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
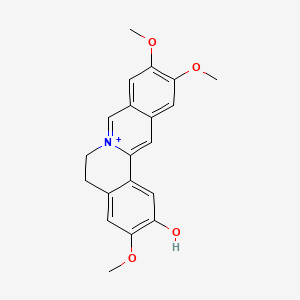
![N-amino-N'-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]methanimidamide](/img/structure/B1204710.png)
![(3-{[4-(Hydroxycarbamoyl)phenyl]carbamoyl}-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl)oxidanyl](/img/structure/B1204714.png)

![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)


![4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1204721.png)
